molecular formula C23H14Cl4N2O2 B11086790 (2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide

(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide

Cat. No.: B11086790
M. Wt: 492.2 g/mol
InChI Key: JIGNRFPAWPUMOF-FRKPEAEDSA-N
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Description

(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide is a complex organic compound characterized by its multiple chlorine atoms and cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzyl ether: This involves the reaction of 2-chlorobenzyl alcohol with 3-chloro-4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate.

    Formation of the cyano group: This can be achieved through a Knoevenagel condensation reaction between the benzyl ether and malononitrile in the presence of a base like piperidine.

    Formation of the amide: The final step involves the reaction of the cyano compound with 3,5-dichloroaniline under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl ether moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of chlorine-containing organic molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It can also be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple chlorine atoms and a cyano group allows it to form strong interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Benazepril: A pharmaceutical compound with a similar amide functional group.

    C2H4BrF: A compound with similar halogen atoms but different overall structure.

Uniqueness

(2E)-3-{3-chloro-4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide is unique due to its combination of multiple chlorine atoms, a cyano group, and an amide functional group. This combination provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H14Cl4N2O2

Molecular Weight

492.2 g/mol

IUPAC Name

(E)-3-[3-chloro-4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C23H14Cl4N2O2/c24-17-9-18(25)11-19(10-17)29-23(30)16(12-28)7-14-5-6-22(21(27)8-14)31-13-15-3-1-2-4-20(15)26/h1-11H,13H2,(H,29,30)/b16-7+

InChI Key

JIGNRFPAWPUMOF-FRKPEAEDSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

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